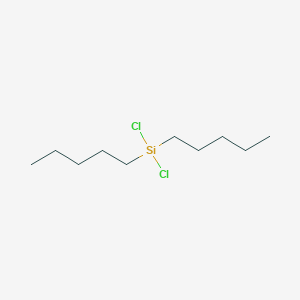
N,N-Dipentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dipentylacetamide (DPAA) is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and industrial products. DPAA is synthesized by the reaction of pentylamine with acetic anhydride.
Aplicaciones Científicas De Investigación
N,N-Dipentylacetamide has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and industrial products. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. N,N-Dipentylacetamide has also been investigated for its potential use as a drug delivery system, as it can form complexes with various drugs and enhance their solubility and bioavailability.
Mecanismo De Acción
The exact mechanism of action of N,N-Dipentylacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate. N,N-Dipentylacetamide has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are responsible for inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
N,N-Dipentylacetamide has been found to have anticonvulsant, analgesic, and anti-inflammatory effects in animal models. It has also been shown to enhance the activity of certain drugs, such as diazepam and ibuprofen, by forming complexes with them. N,N-Dipentylacetamide has low toxicity and is well tolerated in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dipentylacetamide has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, it has limited water solubility, which can make it difficult to use in aqueous solutions. N,N-Dipentylacetamide is also sensitive to moisture and should be stored in a dry environment.
Direcciones Futuras
There are several future directions for research on N,N-Dipentylacetamide. One area of interest is its potential use as a drug delivery system for poorly soluble drugs. N,N-Dipentylacetamide has been shown to form complexes with various drugs and enhance their solubility and bioavailability. Another area of interest is its potential use as an anticonvulsant and analgesic drug. N,N-Dipentylacetamide has been found to have these properties in animal models and may have potential for the treatment of epilepsy and chronic pain. Additionally, the mechanism of action of N,N-Dipentylacetamide is not fully understood and requires further investigation.
Métodos De Síntesis
N,N-Dipentylacetamide is synthesized by the reaction of pentylamine with acetic anhydride. The reaction takes place in the presence of a catalyst, such as pyridine or triethylamine. The yield of N,N-Dipentylacetamide can be improved by using a solvent, such as dichloromethane or chloroform. The reaction is carried out at room temperature for several hours, and the product is purified by recrystallization.
Propiedades
Número CAS |
16238-16-7 |
|---|---|
Nombre del producto |
N,N-Dipentylacetamide |
Fórmula molecular |
C12H25NO |
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
N,N-dipentylacetamide |
InChI |
InChI=1S/C12H25NO/c1-4-6-8-10-13(12(3)14)11-9-7-5-2/h4-11H2,1-3H3 |
Clave InChI |
SILWLTRTLXQJSO-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCCC)C(=O)C |
SMILES canónico |
CCCCCN(CCCCC)C(=O)C |
Otros números CAS |
16238-16-7 |
Sinónimos |
N,N-Dipentylacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)









